molecular formula C14H20ClNO4 B5143099 ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate hydrochloride

ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate hydrochloride

Cat. No. B5143099
M. Wt: 301.76 g/mol
InChI Key: AHMCIZCRDMOHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate hydrochloride, also known as Boc-beta-alanine ethyl ester hydrochloride, is a chemical compound commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in recent years due to its potential applications in various fields of science.

Mechanism of Action

The mechanism of action of ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate hydrochloridenine ethyl ester hydrochloride is not well understood. However, it is believed to act as a prodrug for beta-alanine, which is a non-proteinogenic amino acid. Beta-alanine is known to increase the levels of carnosine in the body, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate hydrochloridenine ethyl ester hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of carnosine in the body, which has been linked to improved athletic performance and reduced muscle fatigue. It has also been shown to have potential neuroprotective effects, as it can increase the levels of histidine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate hydrochloridenine ethyl ester hydrochloride in lab experiments is its ability to act as a prodrug for beta-alanine. This allows for the controlled release of beta-alanine, which can be useful in drug development. However, one of the limitations of using this compound is its relatively high cost compared to other building blocks.

Future Directions

There are several future directions for the use of ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate hydrochloridenine ethyl ester hydrochloride in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. It could also be used in the development of new materials, such as polymers and hydrogels. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential physiological effects.

Synthesis Methods

The synthesis of ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate hydrochloridenine ethyl ester hydrochloride involves the reaction of ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate hydrochloridenine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Scientific Research Applications

Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate hydrochloridenine ethyl ester hydrochloride has been widely used in scientific research for various purposes. It is commonly used as a building block in the synthesis of peptides and proteins. It is also used in the development of new drugs, as it can act as a prodrug for beta-alanine, which has been shown to have potential therapeutic effects.

properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-2-17-14(16)7-8-15-9-11-10-18-12-5-3-4-6-13(12)19-11;/h3-6,11,15H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMCIZCRDMOHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1COC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-propionic acid ethyl ester

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